

6-Benzylxypyridine-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Benzylxypyridine-3-boronic acid

Cat. No.: B1341736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Benzylxypyridine-3-boronic acid**, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document details its physicochemical properties, a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and visual diagrams to illustrate key processes.

Core Compound Data

6-Benzylxypyridine-3-boronic acid is a versatile bifunctional molecule, featuring a pyridine ring, a benzyloxy group, and a boronic acid moiety. This unique combination of functional groups makes it an invaluable reagent for the synthesis of complex molecular architectures, especially in the construction of biaryl and hetero-biaryl scaffolds which are prevalent in many biologically active compounds.

Physicochemical Properties

A summary of the key quantitative data for **6-Benzylxypyridine-3-boronic acid** is presented in the table below. This information is crucial for reaction planning, stoichiometry calculations, and safety assessments.

Property	Value	Source(s)
Molecular Weight	229.04 g/mol	[1]
Chemical Formula	C ₁₂ H ₁₂ BNO ₃	[1]
CAS Number	929250-35-1	[1] [2]
Melting Point	110 °C	[3]
Boiling Point	423.4 °C at 760 mmHg	[1]
Physical State	Solid	[3]
Appearance	White to off-white powder	[4]
Purity	Typically ≥95%	[5]
Solubility	While specific data for this compound is not readily available, boronic acids generally exhibit good solubility in polar aprotic solvents like ethers (e.g., dioxane, THF) and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. [6]	

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

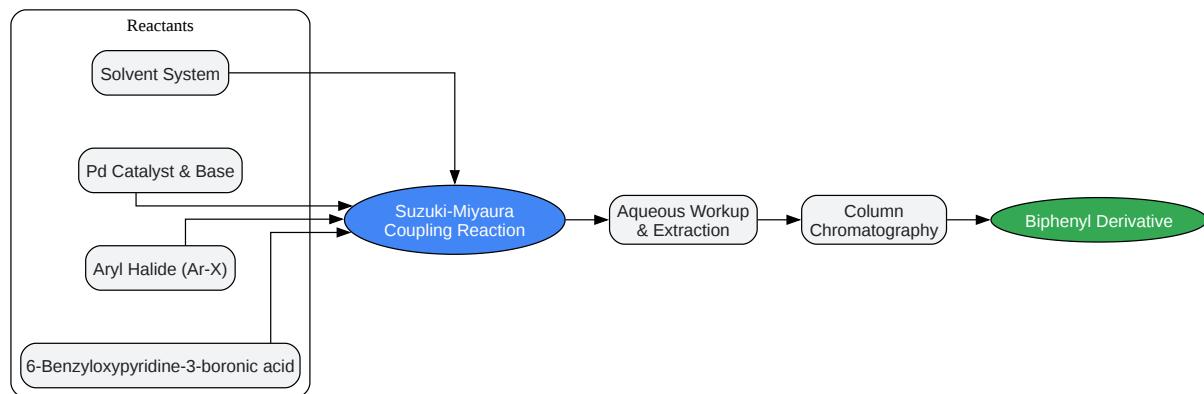
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[\[7\]](#) **6-Benzylxypyridine-3-boronic acid** is an excellent coupling partner in such reactions for the synthesis of substituted biphenyls and related structures.[\[8\]](#)[\[9\]](#)[\[10\]](#)

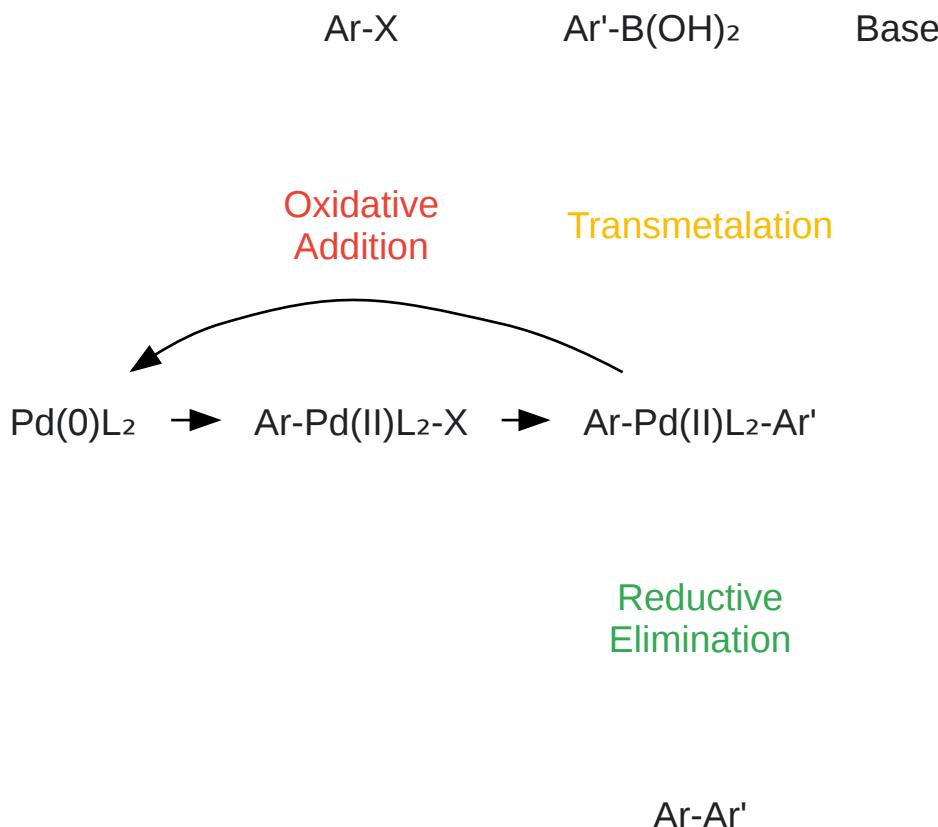
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of **6-Benzylxypyridine-3-boronic acid** with an aryl bromide.

Reaction: Synthesis of 2-Benzylxy-5-(4-methoxyphenyl)pyridine

Materials:

- **6-Benzylxy-3-boronic acid** (1.2 mmol)
- 4-Bromoanisole (1.0 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol)
- Triphenylphosphine (PPh_3 , 0.08 mmol)
- Potassium carbonate (K_2CO_3 , 2.0 mmol)
- 1,4-Dioxane (5 mL)
- Water (1 mL)


Procedure:


- To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **6-Benzylxy-3-boronic acid** (275 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
- Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
- Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 2-Benzyl-5-(4-methoxyphenyl)pyridine.

Visualizing the Chemistry

Diagrams are essential tools for understanding complex chemical processes. Below are Graphviz-generated diagrams illustrating a general workflow for the synthesis of a biphenyl derivative using **6-Benzyl-3-pyridylboronic acid** and the catalytic cycle of the Suzuki-Miyaura reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 929250-35-1 | 6-Benzylxypyridine-3-boronic acid - Synblock [synblock.com]
- 2. scbt.com [scbt.com]
- 3. labproinc.com [labproinc.com]
- 4. 6-Benzylxypyridine-3-boronic Acid | 929250-35-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 6-Benzylxypyridine-3-boronic acid, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. d-nb.info [d-nb.info]
- 7. youtube.com [youtube.com]
- 8. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Benzylxypyridine-3-boronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341736#6-benzylxypyridine-3-boronic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com